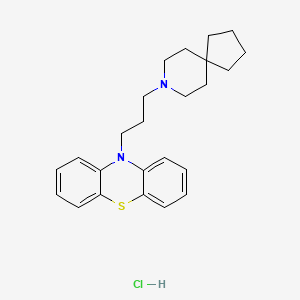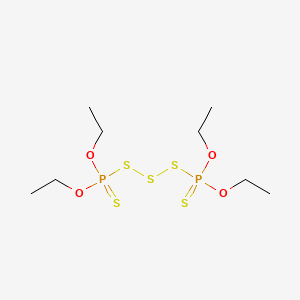
Bis(diethoxythiophosphinoyl) trisulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diethoxythiophosphinoyl) trisulphide:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reacting dichlorothiophosphinoyl with ethanol: to form diethoxythiophosphinoyl chloride.
Further reacting: the diethoxythiophosphinoyl chloride with sulfur to obtain bis(diethoxythiophosphinoyl) trisulphide[][1].
Análisis De Reacciones Químicas
Types of Reactions: Bis(diethoxythiophosphinoyl) trisulphide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized phosphorus-sulfur compounds.
Reduction: Can be reduced to simpler phosphorus-sulfur compounds.
Substitution: Participates in substitution reactions where the ethoxy groups can be replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles[][1].
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in the synthesis of other organic phosphorus and sulfur compounds[1][1].
- Acts as a de-functionalization reagent for borate esters[1][1].
Biology and Medicine:
- Potential applications in the development of new pharmaceuticals due to its unique chemical properties[1][1].
Industry:
- Utilized in the production of specialized chemicals and materials[1][1].
Comparación Con Compuestos Similares
- Bis(diethoxyphosphinothioyl) trisulfide
- Bis(diethoxyphosphinothioyl) pertrisulfide
- (Diethoxyphosphinothioyltrisulfanyl)-diethoxy-sulfanylidene-λ5-phosphane [1][1]
Propiedades
Número CAS |
6926-73-4 |
|---|---|
Fórmula molecular |
C8H20O4P2S5 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(diethoxyphosphinothioyltrisulfanyl)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H20O4P2S5/c1-5-9-13(15,10-6-2)17-19-18-14(16,11-7-3)12-8-4/h5-8H2,1-4H3 |
Clave InChI |
IQEAJQZWSFSIDF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SSSP(=S)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


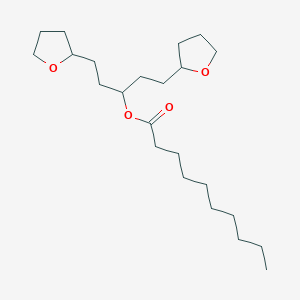
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
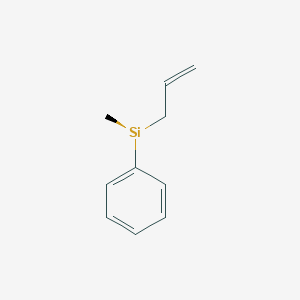
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
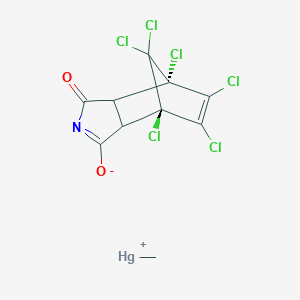
![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)

![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)


